![molecular formula C12H21N3O B1492316 4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine CAS No. 2098119-50-5](/img/structure/B1492316.png)
4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine
Overview
Description
The compound “4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine” appears to be a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The ethoxyethyl group is an ether that could potentially increase the compound’s solubility in organic solvents.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole and piperidine rings in separate steps, followed by their connection via an appropriate linker. The ethoxyethyl group would likely be introduced via an alkylation reaction. However, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a piperidine ring and a pyrazole ring connected by a carbon chain. The ethoxyethyl group is likely attached to the pyrazole ring. However, without an exact structure or a reference, this is just a speculative analysis.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the piperidine and pyrazole rings, as well as the ether group. These functional groups could potentially participate in a variety of chemical reactions. However, without specific studies or data on this compound, it’s difficult to predict its exact reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its polarity, size, shape, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity.Scientific Research Applications
G Protein-Biased Dopaminergics
A study by Möller et al. (2017) highlighted the design of high-affinity dopamine receptor partial agonists, where the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into 1,4-disubstituted aromatic piperazines, a structural motif recognized by aminergic G protein-coupled receptors, was explored. This structural modification led to compounds favoring G protein activation over β-arrestin recruitment at dopamine D2 receptors, demonstrating the potential for designing G protein-biased partial agonists as novel therapeutics with antipsychotic activity, which could be relevant to the compound given its structural features Möller et al., 2017.
Cannabinoid Receptor Antagonists
Research conducted by Lan et al. (1999) on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists identified key structural requirements for potent and selective activity at the brain cannabinoid CB1 receptor. Although not directly related to "4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine," this study provides insights into how modifications to the pyrazole core and substitutions at various positions can influence receptor binding and activity, which could be relevant for the design and application of similar compounds Lan et al., 1999.
Safety And Hazards
Without specific studies or data on this compound, it’s difficult to provide accurate information about its safety and potential hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
Future Directions
The potential applications and future directions for this compound would depend largely on its intended use. If it’s a novel compound, further studies would be needed to fully characterize its properties and potential uses.
Please note that this is a general analysis based on the name of the compound and common chemical principles. For a detailed and accurate analysis, specific studies or references related to this exact compound would be needed. If you have any more information or a different compound you’d like me to analyze, feel free to ask!
properties
IUPAC Name |
4-[1-(2-ethoxyethyl)pyrazol-4-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-2-16-8-7-15-10-12(9-14-15)11-3-5-13-6-4-11/h9-11,13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSOBRTTWUGSKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492236.png)
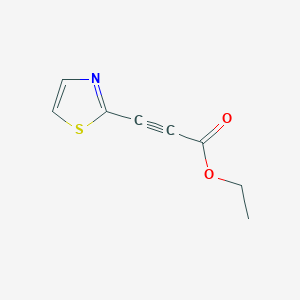
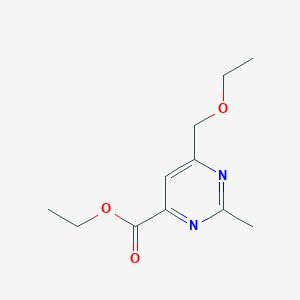
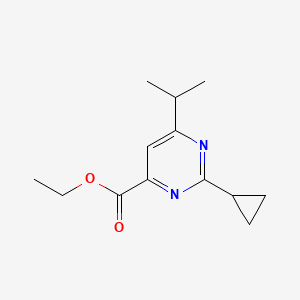
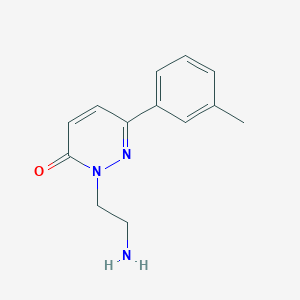
![2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1492244.png)
![3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492245.png)


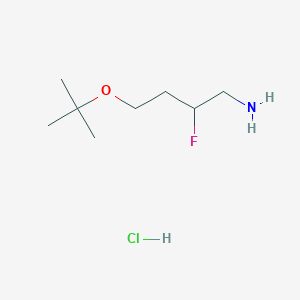

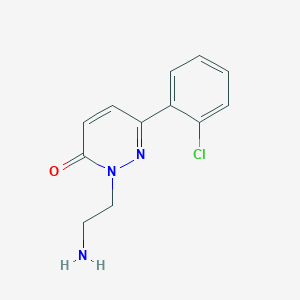
![3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1492254.png)
